[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4’-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2’-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3’-oxolane]-1-yl] (Z)-2-methylbut-2-enoate is a complex organic molecule characterized by its intricate structure and multiple chiral centers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4’-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2’-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3’-oxolane]-1-yl] (Z)-2-methylbut-2-enoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core spirocyclic structure, followed by the introduction of various functional groups through a series of reactions such as esterification, alkylation, and oxidation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4’-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2’-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3’-oxolane]-1-yl] (Z)-2-methylbut-2-enoate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4’-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2’-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3’-oxolane]-1-yl] (Z)-2-methylbut-2-enoate: has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4’-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2’-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3’-oxolane]-1-yl] (Z)-2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(1R,3aR,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane
- (3aR,4S,7R,7aS)-4,7-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Uniqueness
The uniqueness of [(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4’-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2’-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3’-oxolane]-1-yl] (Z)-2-methylbut-2-enoate lies in its specific structural features and the presence of multiple chiral centers, which contribute to its distinct chemical and biological properties
Eigenschaften
Molekularformel |
C24H32O6S |
---|---|
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H32O6S/c1-7-14(2)21(26)30-20-19-17(29-18(25)10-11-31-6)9-8-15(3)23(19,5)13-24(20)16(4)12-28-22(24)27/h7,10-11,15,17,19-20H,4,8-9,12-13H2,1-3,5-6H3/b11-10-,14-7-/t15-,17-,19+,20+,23+,24+/m0/s1 |
InChI-Schlüssel |
LWJFULOPSWJZSL-BZNVVBPTSA-N |
Isomerische SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@H]2[C@H](CC[C@@H]([C@]2(C[C@@]13C(=C)COC3=O)C)C)OC(=O)/C=C\SC |
Kanonische SMILES |
CC=C(C)C(=O)OC1C2C(CCC(C2(CC13C(=C)COC3=O)C)C)OC(=O)C=CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.